1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Overview
Description
1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 2-fluorophenyl group, and the attachment of the cyclohexyloxy group. Common synthetic routes may include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Substitution reactions:
Attachment of the cyclohexyloxy group: This step may involve the reaction of cyclohexanol with an appropriate leaving group to form the cyclohexyloxy moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenated compounds, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and psychiatric conditions.
Biological Research: It is used in studies to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is similar in structure and is studied for its inhibitory effects on human equilibrative nucleoside transporters.
1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a fluorophenyl group, used in various pharmacological studies.
Uniqueness
1-Cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyloxy group, in particular, may contribute to its unique pharmacokinetic and pharmacodynamic profile.
Properties
IUPAC Name |
1-cyclohexyloxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2.2ClH/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17;;/h4-5,8-9,16-17,23H,1-3,6-7,10-15H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSRONRCJRJMLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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